JWH-213
Overview
Description
Preparation Methods
The synthesis of JWH 213 involves several steps, starting with the preparation of the indole core. The synthetic route typically includes the following steps:
Formation of the Indole Core: This is achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Naphthoylation: The indole core is then subjected to a Friedel-Crafts acylation reaction with 1-naphthoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the naphthoyl group.
Chemical Reactions Analysis
JWH 213 undergoes various chemical reactions, including:
Oxidation: JWH 213 can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of JWH 213 can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
Chemistry: JWH 213 serves as a valuable tool in the study of structure-activity relationships of synthetic cannabinoids. It helps in understanding the binding affinities and selectivities of different cannabinoid receptor ligands.
Biology: In biological research, JWH 213 is used to investigate the physiological and pharmacological effects of synthetic cannabinoids on the endocannabinoid system. It aids in studying the modulation of cannabinoid receptors and their role in various biological processes.
Medicine: JWH 213 has potential therapeutic applications in the treatment of conditions such as chronic pain, inflammation, and neurological disorders. Its ability to interact with cannabinoid receptors makes it a candidate for drug development.
Mechanism of Action
JWH 213 exerts its effects by binding to cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, mood, appetite, and immune response. Upon binding to these receptors, JWH 213 activates intracellular signaling pathways, leading to the modulation of neurotransmitter release and other cellular responses. The specific molecular targets and pathways involved in the action of JWH 213 include the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases (MAPKs), and modulation of ion channels .
Comparison with Similar Compounds
JWH 213 belongs to the naphthoylindole class of synthetic cannabinoids, which includes several other compounds with similar structures and pharmacological properties. Some of the similar compounds include:
JWH 018: Known for its high affinity for CB1 receptors, JWH 018 is one of the most well-studied synthetic cannabinoids.
JWH 073: This compound has a similar structure to JWH 213 but with a butyl group instead of a pentyl group, resulting in slightly different binding affinities and effects.
JWH 250: Featuring a methoxyphenyl group, JWH 250 exhibits different receptor selectivity compared to JWH 213.
JWH 081: This compound has a methoxynaphthalenyl group, leading to unique pharmacological properties.
JWH 213 stands out due to its specific structural features and binding affinities, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(4-ethylnaphthalen-1-yl)-(2-methyl-1-pentylindol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO/c1-4-6-11-18-28-19(3)26(24-14-9-10-15-25(24)28)27(29)23-17-16-20(5-2)21-12-7-8-13-22(21)23/h7-10,12-17H,4-6,11,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVDQKMSPNBPCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016886 | |
Record name | JWH-213 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824959-83-3 | |
Record name | JWH-213 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824959833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH-213 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-213 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S7U3Q8S6W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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